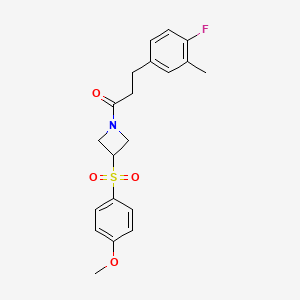
3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core structure : Propanone with an azetidine ring.
- Substituents :
- A 4-fluoro-3-methylphenyl group.
- A sulfonamide derivative linked to a 4-methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that the compound has significant anticancer properties. For instance, in vitro assays showed that it effectively inhibited the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 8.3 |
| HCT116 (Colon) | 15.0 |
These values suggest a moderate to potent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .
The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The compound's structure allows it to interact with ATP-binding sites on these kinases, leading to reduced phosphorylation of key proteins involved in oncogenesis .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- In Vivo Studies :
- Combination Therapy :
Toxicity and Side Effects
While the compound shows promise, toxicity studies are crucial for evaluating its safety. Preliminary findings indicate that at therapeutic doses, it exhibits low toxicity profiles with minimal adverse effects on liver and kidney functions in animal models . However, further studies are needed to assess long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-14-11-15(3-9-19(14)21)4-10-20(23)22-12-18(13-22)27(24,25)17-7-5-16(26-2)6-8-17/h3,5-9,11,18H,4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYUOXLFYQYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














